molecular formula C15H20N4O3 B5868664 N-(3,4-dimethoxyphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea

N-(3,4-dimethoxyphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea

Cat. No. B5868664
M. Wt: 304.34 g/mol
InChI Key: OXHFPCXTEIMTIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea, also known as DPU-4, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, inflammation, and neurodegeneration. N-(3,4-dimethoxyphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea has been found to inhibit the activity of the protein kinase B/Akt pathway, which is involved in cell survival and proliferation. N-(3,4-dimethoxyphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea has also been shown to inhibit the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and immune response. In addition, N-(3,4-dimethoxyphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea has been shown to have various biochemical and physiological effects. In cancer research, N-(3,4-dimethoxyphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea has been found to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, N-(3,4-dimethoxyphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea has been shown to reduce the production of inflammatory cytokines and prevent inflammation in animal models. In neurological research, N-(3,4-dimethoxyphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,4-dimethoxyphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea in lab experiments is its potential therapeutic applications in various diseases. Another advantage is its synthetic nature, which allows for consistent and reproducible results. One limitation of using N-(3,4-dimethoxyphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea in lab experiments is its limited availability and high cost.

Future Directions

For N-(3,4-dimethoxyphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea research include further investigation of its mechanism of action, optimization of its therapeutic potential, and exploration of its potential applications in other diseases. In cancer research, future directions include investigating the use of N-(3,4-dimethoxyphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea in combination with other cancer treatments and exploring its potential as a cancer preventive agent. In inflammation research, future directions include investigating the use of N-(3,4-dimethoxyphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea in chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In neurological research, future directions include investigating the use of N-(3,4-dimethoxyphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea in other neurodegenerative diseases such as Parkinson's disease and multiple sclerosis.

Synthesis Methods

The synthesis of N-(3,4-dimethoxyphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea involves the reaction of 3,4-dimethoxyaniline with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid followed by the addition of oxalyl chloride and subsequent condensation with N-methyl-N-(3-aminopropyl)amine. The final product is obtained through the reaction of the resulting intermediate with N,N-dimethylformamide dimethyl acetal and urea.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(3,4-dimethoxyphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea has been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Inflammation research has shown that N-(3,4-dimethoxyphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea can reduce the production of inflammatory cytokines and prevent inflammation in animal models. In neurological research, N-(3,4-dimethoxyphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[(1,5-dimethylpyrazol-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3/c1-10-7-12(18-19(10)2)9-16-15(20)17-11-5-6-13(21-3)14(8-11)22-4/h5-8H,9H2,1-4H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHFPCXTEIMTIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CNC(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethoxyphenyl)-3-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea

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